3-Fluoro-4-(1-isobutylpiperidin-4-yl)phenol
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Overview
Description
3-Fluoro-4-(1-isobutylpiperidin-4-yl)phenol is a fluorinated aromatic compound with the molecular formula C15H22FNO and a molecular weight of 251.34 g/mol . This compound features a fluorine atom attached to the phenol ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 3-Fluoro-4-(1-isobutylpiperidin-4-yl)phenol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method includes the selective fluorination of aromatic compounds using fluorinating agents such as Selectfluor® . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-Fluoro-4-(1-isobutylpiperidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation can be used to reduce specific functional groups within the compound.
Substitution: The fluorine atom on the aromatic ring can be substituted with other groups using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-(1-isobutylpiperidin-4-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1-isobutylpiperidin-4-yl)phenol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3-Fluoro-4-(1-isobutylpiperidin-4-yl)phenol can be compared with other fluorinated aromatic compounds, such as:
3-Fluoropyridine: Similar in structure but with a pyridine ring instead of a phenol ring.
4-Fluorophenol: Lacks the piperidine moiety, making it less complex.
Fluorinated indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-4-[1-(2-methylpropyl)piperidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-11(2)10-17-7-5-12(6-8-17)14-4-3-13(18)9-15(14)16/h3-4,9,11-12,18H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTTVOBFSOVATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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